molecular formula C12H18ClNO B2645583 1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439897-92-3

1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride

Cat. No. B2645583
CAS RN: 1439897-92-3
M. Wt: 227.73
InChI Key: JDDGEPUQONDYCD-UHFFFAOYSA-N
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Description

“1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “this compound” is 227.73 . The InChI code for the compound is 1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 227.73 , and its InChI code is 1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H .

Scientific Research Applications

Metabolic Studies and Detection

Research involving analogues of methamphetamine, such as 2-Methiopropamine (a thiophene analogue), focuses on understanding their metabolism and detectability in biological systems. These studies are crucial for drug testing protocols and understanding the pharmacokinetics of novel or designer drugs (Welter et al., 2013).

Chemical Synthesis and Reactions

Studies on cyclopropenone oximes and their reactions with isocyanates explore synthetic pathways to yield novel compounds, demonstrating the importance of cyclopropyl groups in organic synthesis and the potential for creating diverse chemical entities (Yoshida et al., 1988).

Analgesic Agents Development

Research on 1-Aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents exemplifies the application of cyclopropyl-containing compounds in medicinal chemistry, aiming to develop new therapeutic options with potentially fewer side effects compared to traditional narcotics (Epstein et al., 1981).

Monoamine Oxidase Inhibition

Compounds such as substituted 2-phenylcyclopropylamines are studied for their ability to inhibit monoamine oxidase, suggesting potential applications in treating disorders related to monoamine neurotransmission, including depression and anxiety (Faler & Joullié, 2007).

Novel Neurotransmitter Analogues

Stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes demonstrates the interest in creating constrained analogues of neurotransmitters, potentially offering new insights into neuropharmacology and receptor interactions (Baird et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGEPUQONDYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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